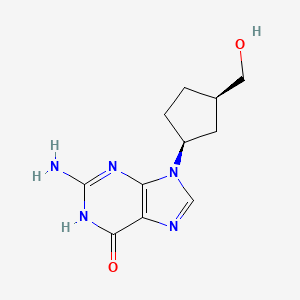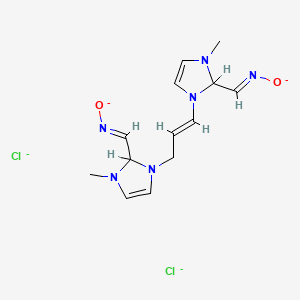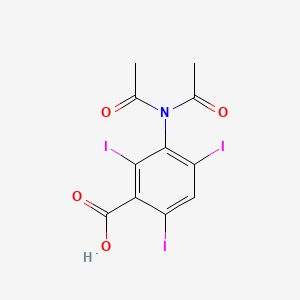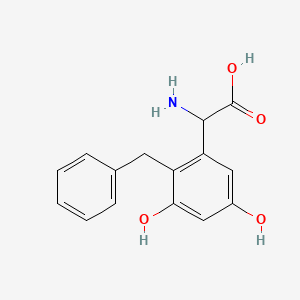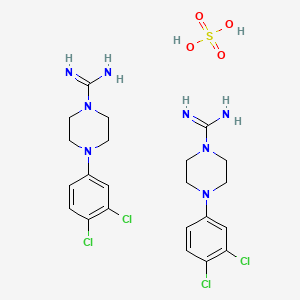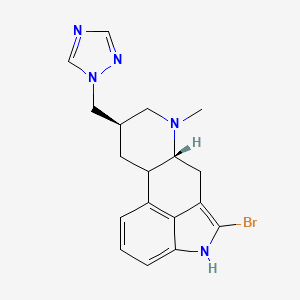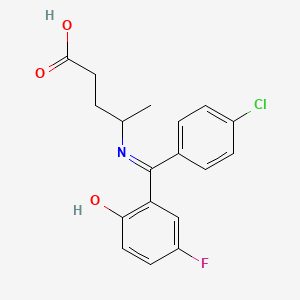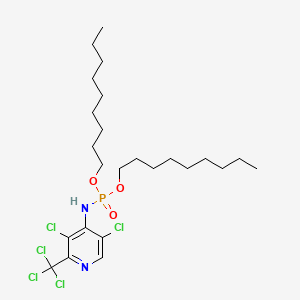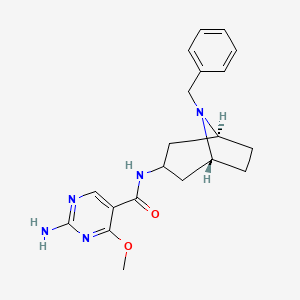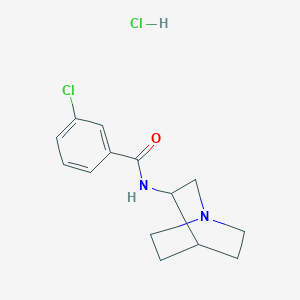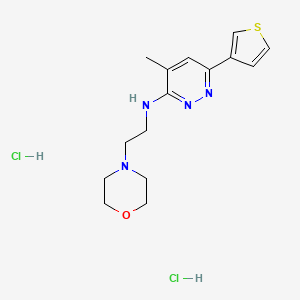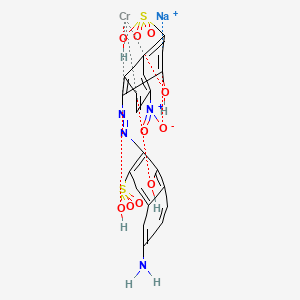
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 6-amino-1-hydroxy-3-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-7-nitronaphthalene-1-sulphonic acid. The resulting azo compound is then complexed with a chromate ion under controlled pH conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under specific temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulpho and nitro groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions typically occur under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.
Scientific Research Applications
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group facilitates electron transfer processes, while the sulpho and nitro groups enhance solubility and reactivity. The chromate ion plays a crucial role in the compound’s oxidative properties .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: A precursor in the synthesis of various azo dyes.
1-Amino-2-naphthol-4-sulfonic acid: Another naphthalene derivative used in dye synthesis.
Uniqueness
Sodium (4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(4-))chromate(1-) is unique due to its complex structure that combines multiple functional groups, enhancing its reactivity and versatility in various applications .
Properties
CAS No. |
93940-68-2 |
|---|---|
Molecular Formula |
C20H14CrN4NaO10S2+ |
Molecular Weight |
609.5 g/mol |
IUPAC Name |
sodium;7-amino-4-hydroxy-3-[(2-hydroxy-6-nitro-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid;chromium |
InChI |
InChI=1S/C20H14N4O10S2.Cr.Na/c21-10-1-3-12-9(5-10)6-17(36(32,33)34)19(20(12)26)23-22-18-13-4-2-11(24(27)28)7-14(13)16(8-15(18)25)35(29,30)31;;/h1-8,25-26H,21H2,(H,29,30,31)(H,32,33,34);;/q;;+1 |
InChI Key |
JKGFPUROQLGLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




